N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that features an adamantane core, a morpholine ring, and a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with morpholine under specific conditions to form an intermediate product. This intermediate is then reacted with cyclohexanecarboxylic acid chloride to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave irradiation have been explored to enhance reaction efficiency and reduce reaction times . Additionally, continuous flow reactors may be employed to scale up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohol forms of the compound, and substituted morpholine derivatives. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including viral infections and cancer.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The adamantane core is known to disrupt viral replication by inhibiting viral ion channels. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The cyclohexanecarboxamide group may interact with cellular enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas: These compounds share the adamantane core and exhibit similar biological activities, such as antiviral and anti-inflammatory properties.
N-Adamantylated amides: These compounds also feature the adamantane core and are used in antiviral drug development.
N-[(adamantan-1-yl)alkyl]-acetamides: These derivatives are used as building blocks for synthesizing peptidomimetics and other bioactive compounds.
Uniqueness
N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE is unique due to its combination of an adamantane core, a morpholine ring, and a cyclohexanecarboxamide group. This unique structure imparts distinct physicochemical properties, such as enhanced stability and solubility, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c26-21(19-4-2-1-3-5-19)24-20(22(27)25-6-8-28-9-7-25)23-13-16-10-17(14-23)12-18(11-16)15-23/h16-20H,1-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRIPDVEUPTWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C(=O)N2CCOCC2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.